Prrvrlk

IRF5 inhibition peptide mimetic autoimmune disease research

Prrvrlk (CAS 2088834-66-4) is a dual-function synthetic heptapeptide specified in WO2022099038A1 as a fusion protein linker and validated as IRF5 inhibitor N5-1 (KD=98.8 nM). Unlike generic Gly₄Ser linkers, its Pro-Arg-Arg-Val-Arg-Leu-Lys sequence provides defined high-positive-charge conformational behavior. As an IRF5 inhibitor, it stabilizes inactive monomer, distinct from SLC15A4-dependent small molecules. Essential for reproducible fusion protein construction and IRF5 pathway interrogation. Research use only.

Molecular Formula C40H77N17O8
Molecular Weight 924.1 g/mol
Cat. No. B13918431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrrvrlk
Molecular FormulaC40H77N17O8
Molecular Weight924.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1
InChIInChI=1S/C40H77N17O8/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyNNUQRWCIMHYXGY-FLMSMKGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prrvrlk Peptide Linker and IRF5 Inhibitor: Technical Specifications and Procurement Baseline


Prrvrlk (CAS: 2088834-66-4), sequence H-Pro-Arg-Arg-Val-Arg-Leu-Lys-OH, is a synthetic heptapeptide with the molecular formula C₄₀H₇₇N₁₇O₈ and molecular weight of 924.15 g/mol [1]. The compound serves dual research functions: as a peptide linker for constructing recombinant fusion proteins, and as IRF5 inhibitor N5-1—a cell-permeable IRF5 peptide mimetic that selectively binds to and stabilizes the inactive IRF5 monomer . This dual functionality distinguishes Prrvrlk from conventional peptide linkers lacking intrinsic bioactivity. Its structure features a high density of positively charged arginine residues (three Arg in a seven-amino-acid sequence) and a proline residue at the N-terminus, which collectively influence linker conformational behavior and cellular permeability properties [1].

Prrvrlk Substitution Risk Assessment: Why Generic Peptide Linkers and Standard IRF5 Inhibitors Cannot Be Interchanged


Generic substitution of Prrvrlk in research applications is precluded by two independent technical constraints. First, as a peptide linker, Prrvrlk possesses a unique amino acid composition (Pro-Arg-Arg-Val-Arg-Leu-Lys) derived from patent WO2022099038A1 [1], which differs fundamentally from standard flexible Gly₄Ser linkers and rigid helical (EAAAK)ₙ linkers in both conformational behavior and potential to influence fusion protein bioactivity [2]. Linker composition critically impacts fusion protein stability, expression yield, and functional domain orientation, with rigid linkers demonstrating higher cytotoxicity than flexible variants in engineered antibody fragments [2]. Second, as an IRF5 inhibitor, Prrvrlk (N5-1) functions via a peptide mimetic mechanism—stabilizing the inactive IRF5 monomer—that is mechanistically distinct from small-molecule IRF5 pathway inhibitors such as IRF5-IN-1 (which disrupts SLC15A4-TASL adapter modules) or YE6144 (which suppresses IRF5 phosphorylation) . Substituting Prrvrlk with a chemically distinct linker or a different IRF5 inhibitor class would alter the experimental system and invalidate direct comparability to published protocols.

Prrvrlk Comparative Performance Data: Quantitative Differentiation from Alternative Linkers and IRF5 Inhibitors


Prrvrlk IRF5 Binding Affinity: Quantified KD Value for Target Engagement Assessment

Prrvrlk (designated IRF5 inhibitor N5-1) demonstrates specific binding to the inactive IRF5 monomer with a dissociation constant (KD) of 98.8 nM . This peptide mimetic selectively binds to and stabilizes the inactive monomeric state of IRF5, thereby preventing the dimerization and nuclear translocation required for transcriptional activity [1]. In contrast, the small-molecule IRF5 pathway inhibitor Feeblin (IRF5 inhibitor C5) operates via a distinct mechanism—disrupting the SLC15A4-TASL adapter module—with an IC₅₀ of 1.6 μM (1,600 nM) . The ~16-fold difference in reported potency metrics (KD vs. IC₅₀) reflects fundamentally different target engagement mechanisms rather than direct potency comparison: Prrvrlk binds directly to the IRF5 protein, whereas Feeblin acts upstream on the SLC15A4-TASL complex.

IRF5 inhibition peptide mimetic autoimmune disease research

Prrvrlk Functional IRF5 Inhibition: Nuclear Translocation Blockade Validation in Primary Human Cells

Prrvrlk (N5-1) functionally inhibits IRF5 nuclear translocation in multiple human cell types following Toll-like receptor (TLR) agonist stimulation [1]. In peripheral blood mononuclear cells (PBMCs) preincubated with 10 μM Prrvrlk for 1 hour and subsequently stimulated with the TLR7/8 agonist R848, IRF5 nuclear translocation was inhibited [2]. For comparison, the small-molecule inhibitor IRF5-IN-1 (compound C5) also reduces IRF5 nuclear translocation but operates via SLC15A4-dependent disruption of the TASL adapter module rather than direct IRF5 binding . The mechanistic divergence is critical: Prrvrlk acts through direct IRF5 monomer stabilization, whereas IRF5-IN-1 requires functional SLC15A4-TASL complex formation.

IRF5 nuclear translocation PBMC assay TLR agonism

Prrvrlk Amino Acid Composition Analysis: Arginine-Rich Linker Differentiation from Gly-Ser Standards

Prrvrlk features a unique amino acid composition (Pro-Arg-Arg-Val-Arg-Leu-Lys) with 3 arginine residues in a 7-amino-acid sequence, yielding a high positive charge density (3 positively charged Arg + 1 Lys = net charge approximately +4 at neutral pH) [1]. This composition differs markedly from standard flexible linkers such as (Gly₄Ser)ₙ, which contain exclusively neutral small residues (Gly and Ser) lacking charged side chains . The arginine-rich sequence may confer distinct properties including enhanced aqueous solubility, potential cell-penetrating characteristics (consistent with documented cell permeability of the IRF5 inhibitor N5-1 form ), and distinct conformational behavior compared to Gly-Ser linkers.

peptide linker arginine-rich sequence fusion protein engineering

Prrvrlk Functional IRF5 Inhibition: IL-12p70 Production Suppression in Primary Dendritic Cells

Prrvrlk as the IRF5 inhibitory peptide N5-1 (delivered as PTD-N5-1 fusion) suppresses IL-12p70 production in bone marrow-derived dendritic cells (BMDCs). In wild-type and Clec2d-deficient BMDCs pretreated with 50 μM N5-1 and subsequently stimulated with curdlan plus IFN-γ for 6 hours, IL-12p70 production was significantly reduced compared to control peptide (PTD, 50 μM) treatment [1]. For reference, the MyD88 inhibitor TJ-M2010-5 (40 μM) was used as a comparator in the same study, operating through an upstream TLR/MyD88 pathway blockade rather than direct IRF5 inhibition [1]. This functional readout confirms that Prrvrlk/N5-1 modulates a specific IRF5-dependent cytokine output (IL-12p70) in physiologically relevant primary immune cells.

IL-12p70 BMDC IRF5-mediated cytokine

Prrvrlk Recommended Research Applications: Evidence-Based Procurement Scenarios


IRF5-Driven Inflammatory Disease Modeling: SLE, MAS, and TLR7-Mediated Pathology

Prrvrlk (as IRF5 inhibitor N5-1) is validated for investigating IRF5-dependent inflammatory pathways in disease models. Preclinical studies demonstrate efficacy in mouse models of systemic lupus erythematosus (SLE), where N5-1 administration showed therapeutic promise [1]. Additionally, N5-1 inhibits IRF5-mediated iHPC generation, prevents hemophagocytosis, and rescues TLR7.1 mice from macrophage activation syndrome (MAS), establishing utility in TLR7-driven inflammatory disease research [2]. The direct IRF5 monomer stabilization mechanism (KD = 98.8 nM) differentiates Prrvrlk from SLC15A4-dependent small-molecule inhibitors , making it essential for studies where IRF5 biology must be interrogated independently of upstream SLC15A4-TASL adapter function.

IRF5-Driven IL-12p70 Production Studies in Myeloid Cell Biology

Prrvrlk (as N5-1, 50 μM) functionally suppresses IL-12p70 production in primary bone marrow-derived dendritic cells stimulated with curdlan plus IFN-γ [1]. This application is particularly relevant for investigators studying the CLEC2D/TLR2 regulatory axis of IRF5-mediated IL-12 production, where N5-1 serves as a validated IRF5 inhibitory control to confirm pathway specificity. The ability to modulate a specific IRF5-dependent cytokine output in primary myeloid cells provides procurement justification for immunology researchers requiring functional validation of IRF5 pathway involvement.

Recombinant Fusion Protein Engineering Requiring Defined Arginine-Rich Linker Sequences

Prrvrlk is specified as a peptide linker for constructing fusion proteins in patent WO2022099038A1 [1]. Its sequence (Pro-Arg-Arg-Val-Arg-Leu-Lys) contains three arginine residues and one lysine in a seven-amino-acid framework, providing a defined high-positive-charge linker alternative to neutral Gly-Ser standards [2]. This composition may be particularly suitable for applications requiring enhanced aqueous solubility, altered linker conformational behavior, or cellular uptake properties conferred by the arginine-rich sequence. Users should note that direct head-to-head functional comparison data against Gly-Ser linkers are not available in the public domain; procurement decisions should be based on the requirement for a patent-specified linker sequence with defined physicochemical properties.

IRF5 Nuclear Translocation Assays in Human Primary Immune Cells

Prrvrlk (10 μM, 1-hour preincubation) inhibits TLR7/8 agonist (R848)-stimulated IRF5 nuclear translocation in human peripheral blood mononuclear cells [1]. This functional assay validation establishes Prrvrlk as a tool compound for studying IRF5 subcellular localization dynamics in primary human immune cells. For researchers investigating the spatial regulation of IRF5 activation, Prrvrlk provides a direct IRF5-binding inhibitor that acts at the level of monomer stabilization, distinguishing it from upstream pathway inhibitors that block nuclear translocation via distinct mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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